molecular formula C8H9N3O B13007467 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Katalognummer: B13007467
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: JVVNBORVYVBQHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring

Vorbereitungsmethoden

The synthesis of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. This reaction proceeds under mild conditions to yield the desired product. The general reaction scheme is as follows:

    Starting Materials: Acylpyruvic acids and 2,3-diaminopyridine.

    Reaction Conditions: Mild conditions, often at room temperature.

    Product: this compound.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Analyse Chemischer Reaktionen

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds, such as:

    1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl-ethanone: This compound has a trifluoromethyl group, which may impart different electronic properties.

    3-Acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones: These compounds have acylmethylene groups, which can influence their reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and applications.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C8H9N3O/c1-11-5-7(12)10-8-6(11)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10,12)

InChI-Schlüssel

JVVNBORVYVBQHU-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(=O)NC2=C1C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.